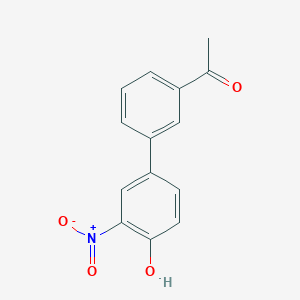
4-(3-Methylthiophenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylthiophenyl)-2-nitrophenol, 95% (4-MNP) is an organic compound with a wide range of applications in scientific research. It is a yellowish-brown solid which is soluble in many organic solvents, such as acetic acid, ethanol, and methanol. 4-MNP is widely used in synthetic organic chemistry and as a reagent in biochemical and physiological experiments. It is also used as a fluorescent dye in cell imaging and as a substrate for enzymes.
Applications De Recherche Scientifique
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent dye in cell imaging, as a substrate for enzymes, and as a reagent in biochemical and physiological experiments. It is also used in the synthesis of other organic compounds, such as 4-methylthiophenol and derivatives of 4-methylthiophenol.
Mécanisme D'action
4-(3-Methylthiophenyl)-2-nitrophenol, 95% acts as a fluorescent dye in cell imaging. It is excited by ultraviolet light and emits green light, which can be used to visualize cells and other biological structures. 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is also used as a substrate for enzymes, such as cytochrome P450, which catalyze the oxidation of 4-(3-Methylthiophenyl)-2-nitrophenol, 95% to 4-methylthiophenol.
Biochemical and Physiological Effects
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce cell viability and induce apoptosis. In animal studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce blood pressure and heart rate, and to have anti-inflammatory and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is soluble in many organic solvents. It is also relatively stable and can be stored for long periods of time. However, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should also be used in a well-ventilated area and should not be inhaled or ingested.
Orientations Futures
There are several potential future directions for 4-(3-Methylthiophenyl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of new applications for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, such as its use as a therapeutic agent. Additionally, further research could focus on the development of new synthesis methods for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of safer and more efficient ways to handle and store the compound.
Méthodes De Synthèse
4-(3-Methylthiophenyl)-2-nitrophenol, 95% can be synthesized from 3-methylthiophene and 2-nitrophenol. The synthesis method involves a two-step reaction process. In the first step, 3-methylthiophene is reacted with 2-nitrophenol in the presence of a base, such as sodium carbonate, to form 4-(3-methylthiophenyl)-2-nitrophenol. In the second step, the product is purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-(3-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNKZLZYQTVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophenyl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














